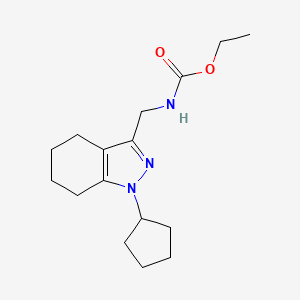

ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate

Description

Ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate is a synthetic small molecule characterized by a bicyclic indazole core fused with a tetrahydro ring system. The indazole moiety is substituted at the 1-position with a cyclopentyl group and at the 3-position with a methylcarbamate functional group (ethyl ester). The carbamate group introduces hydrolytic stability compared to esters, while the cyclopentyl substituent may enhance lipophilicity and binding interactions .

Properties

IUPAC Name |

ethyl N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-2-21-16(20)17-11-14-13-9-5-6-10-15(13)19(18-14)12-7-3-4-8-12/h12H,2-11H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBPMBNJJMNKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Key Intermediates

The target compound’s structure comprises a bicyclic tetrahydroindazole system fused with a cyclopentane ring. The indazole nitrogen at position 1 is substituted with a cyclopentyl group, while the 3-position bears a methyl group functionalized as an ethyl carbamate. Critical intermediates include:

Synthetic Approaches

Construction of the Tetrahydroindazole Core

The tetrahydroindazole skeleton is typically synthesized through cyclocondensation of hydrazine derivatives with cyclic ketones. For example, reaction of cyclopentanone with hydrazine hydrate under acidic conditions yields 4,5,6,7-tetrahydro-1H-indazole, which is subsequently alkylated at the 1-position. Alternative methods involve Pd-catalyzed cyclization or photochemical reactions, though these are less common for saturated indazoles.

Cyclopentyl Group Introduction

Alkylation of the indazole nitrogen with cyclopentyl bromide is achieved using strong bases such as sodium hydride (NaH) in dimethylformamide (DMF). A representative procedure involves:

Functionalization at the 3-Position

Introducing the methylcarbamate group requires sequential bromination, amination, and carbamate formation.

Bromination of the Indazole Core

Electrophilic bromination at the 3-position is performed using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., AIBN). This step proceeds in 60–70% yield, yielding 3-bromo-1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazole.

Amination via Buchwald-Hartwig Coupling

The bromo intermediate is converted to the aminomethyl derivative using a palladium-catalyzed coupling reaction. A typical protocol employs:

Carbamate Formation

The primary amine is reacted with ethyl chloroformate to install the carbamate group:

Optimization and Mechanistic Insights

Alkylation Efficiency

Analytical Characterization

Key spectroscopic data for the final compound include:

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Oxidized indazole derivatives.

Reduction: Reduced indazole derivatives.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The compound has shown promise in interacting with specific kinases involved in cell cycle regulation and cellular stress responses. Notably, it inhibits kinases such as CHK1 , CHK2 , and h-SGK (human serum and glucocorticoid-dependent kinase), indicating its potential role in modulating critical biochemical pathways related to:

- Cell Cycle Regulation : By altering kinase activity, it may influence cell cycle progression.

- Cell Volume Regulation : Its effects on h-SGK suggest a role in maintaining cellular osmotic balance .

Therapeutic Potential

Research indicates that compounds targeting these kinases can be beneficial in treating various diseases, including cancer and neurodegenerative disorders. The ability to modulate key signaling pathways positions ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate as a candidate for further investigation in drug development .

Pharmacological Research

Drug Development

The compound's structural properties allow it to serve as a scaffold for developing new therapeutic agents. Its derivatives may enhance efficacy or reduce side effects when targeting specific biological pathways. For instance, modifications to the indazole moiety could yield compounds with improved selectivity for particular kinases or reduced toxicity profiles .

Case Studies

Several studies have explored the pharmacological effects of similar compounds. For example, research on indazole derivatives has demonstrated their potential as anti-inflammatory agents and neuroprotective drugs. These findings suggest that ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate could be similarly effective .

Chemical Synthesis

Synthetic Routes

The synthesis of ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate typically involves multi-step processes that include the condensation of various starting materials to form the desired indazole structure. Recent advancements in synthetic methodologies have improved yields and reduced reaction times for such compounds .

| Synthesis Method | Description |

|---|---|

| Multi-step synthesis | Involves condensation reactions to form the indazole core. |

| High-throughput methods | Utilizes automated systems to rapidly produce and screen multiple derivatives. |

Mechanism of Action

The mechanism of action of ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features of Analogs

The following table summarizes structural analogs and their differentiating substituents:

Comparative Analysis

Carbamate vs. Sulfonamide and Acetamide Groups

- Its ethyl ester may enhance membrane permeability compared to bulkier substituents .

- Trifluoromethoxy Benzenesulfonamide (): The sulfonamide (–SO₂–NH–) group is strongly electron-withdrawing, which could enhance binding to positively charged residues in target proteins.

- 4-Fluorophenylthioacetamide (): The acetamide (–NH–CO–CH₂–S–) group introduces sulfur, which can participate in hydrophobic interactions or metabolic oxidation. The 4-fluorophenylthio moiety adds steric bulk and electron-deficient character, possibly influencing target selectivity .

Substituent Effects on Physicochemical Properties

- Molecular Weight and Bioavailability: The target compound (MW ~303) is smaller than the sulfonamide (MW 443) and acetamide (MW 387) analogs, suggesting better oral bioavailability and diffusion capacity.

Comparison with Pesticide Carbamates ()

Chlorpropham, an isopropyl carbamate, shares the carbamate functional group but lacks the indazole core. Its simpler structure (MW 213) and chlorine substituent make it volatile and suitable for agricultural use. In contrast, the target compound’s indazole scaffold and cyclopentyl group suggest a more specialized biological target, such as kinase inhibition or neurological applications .

Biological Activity

Ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate is a synthetic organic compound belonging to the class of indazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, summarizing its synthesis, biological mechanisms, and potential applications in medicine.

- IUPAC Name : Ethyl N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]carbamate

- Molecular Formula : C16H25N3O2

- Molecular Weight : 291.39 g/mol

- CAS Number : 1448054-58-7

Synthesis

The synthesis of ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate typically involves multiple steps:

- Formation of the Indazole Core : This is achieved through the Fischer indole synthesis method.

- Cyclopentyl Substitution : A nucleophilic substitution reaction introduces the cyclopentyl group.

- Carbamate Formation : Finalization occurs by reacting with ethyl chloroformate in the presence of a base.

The biological activity of ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate is attributed to its interaction with various biological pathways:

- Anti-inflammatory Effects : Indazole derivatives have shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspases.

Case Studies and Research Findings

Research on similar compounds indicates promising results:

- Indazole Derivatives in Cancer Research :

- Anti-inflammatory Activity :

-

Neuroprotective Effects :

- Certain indazole derivatives have been reported to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-Phenyl-1H-indazole | Anti-inflammatory and analgesic | |

| 4,5,6,7-Tetrahydroindazole | Potential therapeutic agent in various diseases | |

| Indole Derivatives | Anticancer and antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate, and how are intermediates characterized?

- The synthesis typically involves cyclopentylation of the tetrahydroindazole core followed by carbamate formation. For example, analogous tetrahydroindazole derivatives are synthesized via multi-step protocols, including cyclization reactions and functional group modifications (e.g., carbamoylation) . Key intermediates are characterized using -NMR, IR spectroscopy, and HRMS to confirm structural integrity, as demonstrated in similar carbamate syntheses .

Q. What spectroscopic techniques are essential for validating the molecular structure of this compound?

- -NMR and -NMR are critical for confirming proton and carbon environments, particularly for distinguishing cyclopentyl and tetrahydroindazole moieties. IR spectroscopy validates carbonyl (C=O) and carbamate (N-H) groups, while HRMS ensures accurate molecular weight determination. For example, -NMR data for related carbamates show distinct resonances for cyclopentyl protons (δ 1.11–1.77 ppm) and carbamate NH (δ 9.82 ppm) .

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of the final product?

- Polar aprotic solvents (e.g., DMF, DCM) and temperatures between 60–80°C are often optimal for cyclization and carbamate coupling steps. For instance, controlled synthesis of polycarbamates emphasizes solvent polarity and catalyst selection (e.g., APS) to minimize side reactions and enhance regioselectivity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Molecular docking studies using software like AutoDock Vina can model interactions between the compound’s carbamate group and target proteins (e.g., enzymes or receptors). The tetrahydroindazole core’s rigidity and cyclopentyl substituent may influence binding affinity, as seen in analogous studies on indazole derivatives .

Q. What strategies resolve contradictions in pharmacological data (e.g., inconsistent IC values across assays)?

- Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and rigorous control of experimental variables (e.g., pH, co-solvents) is critical. For example, discrepancies in carbamate reactivity may arise from hydrolysis under acidic conditions, necessitating stability studies in buffer systems .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be optimized through structural modifications?

- Introducing electron-withdrawing groups on the carbamate or modifying the cyclopentyl ring’s steric bulk can alter metabolic pathways. For example, tert-butyl carbamate derivatives exhibit enhanced stability against esterase-mediated hydrolysis compared to ethyl analogs .

Q. What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?

- Rodent models (e.g., Sprague-Dawley rats) are standard for pharmacokinetic profiling, while zebrafish embryos may screen for developmental toxicity. Dose-response studies should monitor carbamate-specific toxicity markers (e.g., acetylcholinesterase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.